Ald-Ph-amido-PEG3-C2-NH2

PROTAC Linker Optimization Estrogen Receptor

Ald-Ph-amido-PEG3-C2-NH2 (CAS 1404111-56-3) is a heterobifunctional polyethylene glycol (PEG) linker specifically designed for the construction of PROteolysis TArgeting Chimeras (PROTACs). It features a 4-formylbenzamide (aldehyde) moiety at one terminus and a primary aliphatic amine at the other, separated by a three-unit PEG (PEG3) spacer.

Molecular Formula C16H24N2O5
Molecular Weight 324.37 g/mol
Cat. No. B605295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-amido-PEG3-C2-NH2
SynonymsAld-Ph-PEG3-amine TFA salt
Molecular FormulaC16H24N2O5
Molecular Weight324.37 g/mol
Structural Identifiers
InChIInChI=1S/C16H24N2O5/c17-5-7-21-9-11-23-12-10-22-8-6-18-16(20)15-3-1-14(13-19)2-4-15/h1-4,13H,5-12,17H2,(H,18,20)
InChIKeyALRACXWPHXUFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ald-Ph-amido-PEG3-C2-NH2: A Benzaldehyde-Terminated, Amine-Reactive PEG3 Linker for PROTAC Synthesis


Ald-Ph-amido-PEG3-C2-NH2 (CAS 1404111-56-3) is a heterobifunctional polyethylene glycol (PEG) linker specifically designed for the construction of PROteolysis TArgeting Chimeras (PROTACs) . It features a 4-formylbenzamide (aldehyde) moiety at one terminus and a primary aliphatic amine at the other, separated by a three-unit PEG (PEG3) spacer . This architecture enables sequential, chemoselective bioconjugation: the aldehyde reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, while the amine can be coupled to carboxylic acids or activated esters (e.g., NHS) . With a molecular weight of 324.37 g/mol and the molecular formula C16H24N2O5, it is a foundational building block for modular PROTAC assembly .

Why a Generic 'PEG Linker' or Shorter-Chain Analog Cannot Substitute for Ald-Ph-amido-PEG3-C2-NH2 in Critical PROTAC Design


In PROTAC development, linker length is not a trivial or interchangeable parameter; it directly governs the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase . Systematic studies across multiple protein targets (ERα, MDM2, BET bromodomains) demonstrate that linker length profoundly influences degradation efficiency, with PEG3 (approximately 16-17 atoms) consistently identified as a 'sweet spot' for optimal target engagement and subsequent ubiquitination [1]. Replacing the three-unit PEG spacer with a shorter (PEG2) or longer (PEG4) linker, or changing the terminal functional groups, can drastically reduce or abolish degradation activity, rendering the resulting PROTAC ineffective [2]. Therefore, procurement of a precisely defined linker like Ald-Ph-amido-PEG3-C2-NH2, with its specific chain length and orthogonal reactive ends, is essential for reproducible and high-performing PROTAC synthesis.

Quantitative Evidence for Ald-Ph-amido-PEG3-C2-NH2: Head-to-Head Degradation Performance and Unique Chemical Features


PEG3 Linker Outperforms PEG2 and PEG4 Analogs in ERα and BET Protein Degradation Efficacy

In a systematic study of decoy oligonucleotide-based PROTACs targeting estrogen receptor alpha (ERα), the PEG3 linker (LCL-ER(dec)) exhibited the highest degradation activity when directly compared to PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) analogs [1]. While all three linkers maintained comparable binding affinity to ERα (IC50 = 30–50 nM), the PEG3-containing construct demonstrated superior protein degradation in cellular assays [1]. This finding is corroborated by a separate analysis of BET-targeting PROTACs, which established a clear activity trend of PEG-3 > PEG-4 ≫ PEG-2 across two distinct chemical series, underscoring the existence of an optimal linker length 'sweet spot' for efficient ternary complex formation .

PROTAC Linker Optimization Estrogen Receptor BET Bromodomain

Validated PROTAC Construct Using This Linker Achieves Nanomolar Degradation Potency (DC50 = 36.51 nM)

Ald-Ph-amido-PEG3-C2-NH2 has been successfully incorporated into a functional PROTAC molecule, providing a quantitative benchmark for its utility. A nitroreductase (NTR)-responsive PROTAC synthesized using this specific linker exhibited a half-maximal degradation concentration (DC50) of 36.51 nM against its intended target protein . This value represents the concentration at which 50% of the target protein is degraded, a key performance metric in the field.

PROTAC Nitroreductase Hypoxia DC50

Chemoselective Orthogonality: Aldehyde-Amine vs. Fmoc-Protected Amine Linkers for Sequential Bioconjugation

The defining feature of Ald-Ph-amido-PEG3-C2-NH2 is its terminal benzaldehyde group, which enables highly chemoselective oxime ligation with aminooxy-functionalized ligands . This oxime bond is significantly more stable than the hydrazone or imine linkages formed by simple aldehyde-amine reactions and, crucially, does not require a subsequent reduction step to achieve stability . In contrast, linkers with Fmoc-protected amines (e.g., Fmoc-NH-PEG3-C2-NH2) require a separate deprotection step before the amine can be used, adding synthetic complexity and potential for side reactions . The aldehyde handle thus allows for a direct, 'click-like' conjugation under mild, bioorthogonal conditions, streamlining PROTAC assembly.

Bioconjugation Oxime Ligation PROTAC Assembly

Superior Water Solubility and Storage Stability Profile Compared to Alkyl Chain Linkers

Ald-Ph-amido-PEG3-C2-NH2 benefits from the hydrophilic PEG3 spacer, which enhances aqueous solubility—a critical property for facilitating efficient bioconjugation and improving the drug-like properties of the final PROTAC . Vendor specifications indicate high purity (≥98%) and long-term storage stability as a powder at -20°C for up to 3 years . This is in contrast to purely alkyl-chain linkers, which often exhibit poor water solubility and can promote aggregation of the resulting PROTACs, potentially confounding biological assays .

PROTAC Linker Solubility Stability PEG

High-Impact Application Scenarios for Ald-Ph-amido-PEG3-C2-NH2 Based on Verified Performance Data


Synthesis of Potent PROTACs Targeting Estrogen Receptor Alpha (ERα) for Oncology Research

Leverage the proven superiority of the PEG3 linker length for ERα degradation [1]. By conjugating an ERα-targeting warhead to an E3 ligase ligand via Ald-Ph-amido-PEG3-C2-NH2, researchers can synthesize PROTACs with maximal degradation efficiency, directly translating the linker's optimal performance into more effective tool compounds for studying ERα-driven cancers.

Construction of Nitroreductase (NTR)-Responsive PROTACs for Hypoxia-Targeted Protein Degradation

Utilize this linker to build next-generation, conditionally active PROTACs. The validated DC50 of 36.51 nM for an NTR-responsive construct demonstrates the linker's compatibility with sophisticated prodrug strategies . This application is particularly valuable for developing degraders that are selectively activated in the hypoxic tumor microenvironment, improving therapeutic windows.

Efficient, One-Step Bioconjugation for PROTAC Library Synthesis and Screening

Employ the benzaldehyde moiety for rapid, chemoselective oxime ligation with aminooxy-functionalized ligands . This 'click-like' reaction proceeds under mild, bioorthogonal conditions and yields a stable oxime bond without requiring reduction, enabling high-throughput, modular assembly of diverse PROTAC libraries. This workflow advantage accelerates the iterative optimization of degrader candidates.

Development of Highly Soluble, Non-Aggregating PROTACs for Reliable In Vitro and In Vivo Studies

Incorporate the hydrophilic PEG3 spacer to enhance the aqueous solubility of the final PROTAC molecule, minimizing the risk of compound aggregation that can confound cellular assay results . The validated long-term storage stability (3 years at -20°C) of the linker itself ensures that a consistent, high-quality reagent is always available for critical experiments, supporting reproducible research.

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